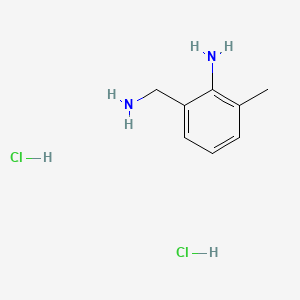

2-(Aminomethyl)-6-methylanilinedihydrochloride

Description

2-(Aminomethyl)-6-methylanilinedihydrochloride is a dihydrochloride salt of a substituted aniline derivative featuring an aminomethyl group and a methyl substituent on the aromatic ring. The dihydrochloride form enhances solubility and stability, making it suitable for laboratory and industrial applications .

Properties

Molecular Formula |

C8H14Cl2N2 |

|---|---|

Molecular Weight |

209.11 g/mol |

IUPAC Name |

2-(aminomethyl)-6-methylaniline;dihydrochloride |

InChI |

InChI=1S/C8H12N2.2ClH/c1-6-3-2-4-7(5-9)8(6)10;;/h2-4H,5,9-10H2,1H3;2*1H |

InChI Key |

JYBAWJSTZPKDJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)CN)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Reduction of 2-Amino-3-methylbenzamide Using Lithium Aluminium Hydride

One of the most documented and reliable methods for synthesizing 2-(aminomethyl)-6-methylaniline involves the reduction of 2-amino-3-methylbenzamide with lithium aluminium tetrahydride (LiAlH4) in tetrahydrofuran (THF).

Procedure Summary:

- Starting Material: 2-amino-3-methylbenzamide

- Reducing Agent: Lithium aluminium tetrahydride (LiAlH4)

- Solvent: Tetrahydrofuran (THF)

- Reaction Conditions:

- Under argon atmosphere

- Addition of 2-amino-3-methylbenzamide solution to LiAlH4 suspension over 20 minutes

- Reflux for approximately 4 hours

- Workup:

- Cooling to 0°C

- Sequential addition of water, sodium hydroxide (4N), and water to quench reaction

- Drying over sodium sulfate (Na2SO4)

- Evaporation under reduced pressure

- Purification: Chromatographic separation on silica gel using dichloromethane/methanol with ammonia (9:1) as eluent

- Yield: Approximately 31% of 2-(aminomethyl)-6-methylaniline (free base)

- Mass spectrometry (MS) m/e = 136 [M+]

- Proton nuclear magnetic resonance (1H NMR) (CDCl3): δ 2.20 (3H, singlet, methyl), 3.92 (2H, singlet, aminomethyl), 6.64–6.99 (aromatic protons)

This method is referenced in patent US2006/229323 and chemical databases, indicating its reproducibility and acceptance in the chemical synthesis community.

Conversion to Dihydrochloride Salt

While the above method yields the free base 2-(aminomethyl)-6-methylaniline, the dihydrochloride salt is typically prepared by treatment with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or water.

Typical Salt Formation Procedure:

- Dissolve the free base in ethanol or water

- Add an equimolar or slight excess of concentrated hydrochloric acid

- Stir at ambient temperature until precipitation of the dihydrochloride salt occurs

- Filter and dry under vacuum

This step enhances the compound's stability, solubility, and ease of handling for further applications.

Data Table Summarizing Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 2-Amino-3-methylbenzamide |

| Reducing Agent | Lithium aluminium tetrahydride (LiAlH4) |

| Solvent | Tetrahydrofuran (THF) |

| Atmosphere | Argon |

| Reaction Temperature | Reflux (~66°C for THF) |

| Reaction Time | 4 hours |

| Workup Reagents | Water, 4N NaOH, water |

| Purification Method | Silica gel chromatography (CH2Cl2/MeOH/NH3) |

| Yield | 31% (free base) |

| Characterization Techniques | MS, 1H NMR |

| Salt Formation | Addition of HCl in ethanol/water |

| Final Product | 2-(Aminomethyl)-6-methylanilinedihydrochloride |

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-methylanilinedihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

2-(Aminomethyl)-6-methylanilinedihydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-methylanilinedihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs of 2-(Aminomethyl)-6-methylanilinedihydrochloride, based on evidence-derived

Key Differences:

Core Structure: 2-(Aminomethyl)-6-methylanilinedihydrochloride features an aromatic aniline ring with methyl and aminomethyl groups, whereas analogs like 2-(Aminomethyl)piperidine replace the aromatic system with a piperidine ring, altering electronic properties and reactivity. GW583340 dihydrochloride incorporates a quinazoline scaffold, enabling interactions with kinase domains, unlike the simpler aniline derivative.

Nitroimidazole derivatives (e.g., 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride ) are historically linked to antiparasitic applications, diverging from the aniline derivative’s unconfirmed bioactivity.

Salt Form and Solubility: Dihydrochloride salts (common in ) improve aqueous solubility compared to free bases. However, hydration states (e.g., monohydrate in ) further influence stability under varying storage conditions.

Research Findings and Limitations

Synthetic Utility: Aniline derivatives with aminomethyl groups are frequently employed in coupling reactions (e.g., amide bond formation) for drug discovery .

Gaps in Evidence: No direct pharmacological or physicochemical data (e.g., melting point, solubility in organic solvents) for 2-(Aminomethyl)-6-methylanilinedihydrochloride are available in the provided sources. Comparisons rely on extrapolation from analogs .

Biological Activity

2-(Aminomethyl)-6-methylanilinedihydrochloride, a compound with potential pharmacological applications, has garnered attention due to its biological activities. This article delves into its synthesis, biological properties, structure-activity relationship (SAR), and relevant case studies.

- Chemical Formula : C9H12Cl2N2

- Molecular Weight : 219.11 g/mol

- CAS Number : 5-Isopropoxypentan-2-ol

Biological Activity Overview

The biological activity of 2-(Aminomethyl)-6-methylanilinedihydrochloride primarily revolves around its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have indicated that derivatives of similar amine compounds exhibit significant antimicrobial properties. For instance, a study on methyl-2-aminopyridine derivatives showed promising in vitro activity against various bacterial strains, suggesting that modifications in the amine structure can enhance such properties .

Anticancer Properties

Research has also focused on the compound's potential as an anticancer agent. The structural similarity to known kinase inhibitors suggests that it may interact with protein targets involved in cancer cell proliferation. Various studies have explored the SAR of related compounds, indicating that specific substitutions can lead to enhanced inhibitory effects on cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 2-(Aminomethyl)-6-methylanilinedihydrochloride.

| Substituent | Effect on Activity |

|---|---|

| Methyl group at position 6 | Increases lipophilicity and cellular uptake |

| Aminomethyl group | Essential for receptor binding and activity |

| Chloride substitution | Modulates solubility and bioavailability |

Studies have shown that modifications to the aniline ring can significantly affect the compound's binding affinity to target proteins, which is critical for its efficacy as a therapeutic agent .

Case Studies

-

Antimicrobial Efficacy Study :

- A series of related compounds were synthesized and tested against Gram-positive and Gram-negative bacteria.

- Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents .

- Cancer Cell Proliferation Inhibition :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.